

spectroscopic comparison of Diiodo(1,5-cyclooctadiene)platinum(II) and its bromo analog

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Compound of Interest

Compound Name: *Diiodo(1,5-cyclooctadiene)platinum(II)*

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A Spectroscopic Comparison of **Diiodo(1,5-cyclooctadiene)platinum(II)** and its Bromo Analog

This guide provides a comparative overview of the spectroscopic properties of **Diiodo(1,5-cyclooctadiene)platinum(II)** and its bromo analog, Dibromo(1,5-cyclooctadiene)platinum(II). Due to the limited availability of direct spectroscopic data for the iodo and bromo complexes in the public domain, this comparison includes data for the more extensively characterized chloro analog, Dichloro(1,5-cyclooctadiene)platinum(II), to provide a useful reference point for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the available spectroscopic data for the platinum(II) dihalide(1,5-cyclooctadiene) complexes.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) - Olefinic Protons (ppm)	Chemical Shift (δ) - Methylene Protons (ppm)
Diiodo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dibromo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dichloro(1,5-cyclooctadiene)platinum(II)[1]	CDCl ₃	5.62	2.71

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) - Olefinic Carbons (ppm)	Chemical Shift (δ) - Methylene Carbons (ppm)
Diiodo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dibromo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dichloro(1,5-cyclooctadiene)platinum(II)[2]	CDCl ₃	98.1	32.8

Table 3: Infrared (IR) Spectroscopic Data

Compound	Medium	Key Vibrational Frequencies (cm ⁻¹)
Diiodo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available
Dibromo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available
Dichloro(1,5-cyclooctadiene)platinum(II)[3]	KBr	2926 (ν C-H), 1468, 1442, 1329, 1288, 1200, 1165, 1022, 941, 867, 818, 787, 687, 574, 461

Table 4: Raman Spectroscopic Data

Compound	Medium	Key Raman Shifts (cm ⁻¹)
Diiodo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available
Dibromo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available
Dichloro(1,5-cyclooctadiene)platinum(II)	N/A	Data not available

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
Diiodo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dibromo(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available
Dichloro(1,5-cyclooctadiene)platinum(II)	N/A	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the title compounds are provided below. These are generalized procedures based on established methods for similar platinum complexes.

Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)

This procedure is adapted from the synthesis of related platinum dihalide complexes.

Materials:

- Potassium tetrachloroplatinate(II) ($\text{K}_2[\text{PtCl}_4]$)
- Potassium bromide (KBr)
- 1,5-Cyclooctadiene (COD)
- Glacial acetic acid
- Methanol
- Diethyl ether

Procedure:

- A solution of $K_2[PtCl_4]$ is prepared in water and an excess of KBr is added to form $K_2[PtBr_4]$ in situ.
- To this solution, 1,5-cyclooctadiene is added.
- The mixture is stirred at room temperature for several hours.
- The resulting precipitate of Dibromo(1,5-cyclooctadiene)platinum(II) is collected by filtration.
- The product is washed with water, methanol, and diethyl ether.
- The solid is dried under vacuum.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

This synthesis is analogous to the bromo derivative, using potassium iodide.

Materials:

- Potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$)
- Potassium iodide (KI)
- 1,5-Cyclooctadiene (COD)
- Ethanol
- Diethyl ether

Procedure:

- A solution of $K_2[PtCl_4]$ is dissolved in water and a stoichiometric amount of 1,5-cyclooctadiene is added.
- A solution of KI in water is then added dropwise to the platinum-olefin solution with stirring.
- The reaction mixture is stirred for a specified time at room temperature.

- The precipitated **Diiodo(1,5-cyclooctadiene)platinum(II)** is isolated by filtration.
- The product is washed sequentially with water, ethanol, and diethyl ether.
- The final product is dried in a desiccator.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Solid samples are typically prepared as KBr pellets.
- Spectra are recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

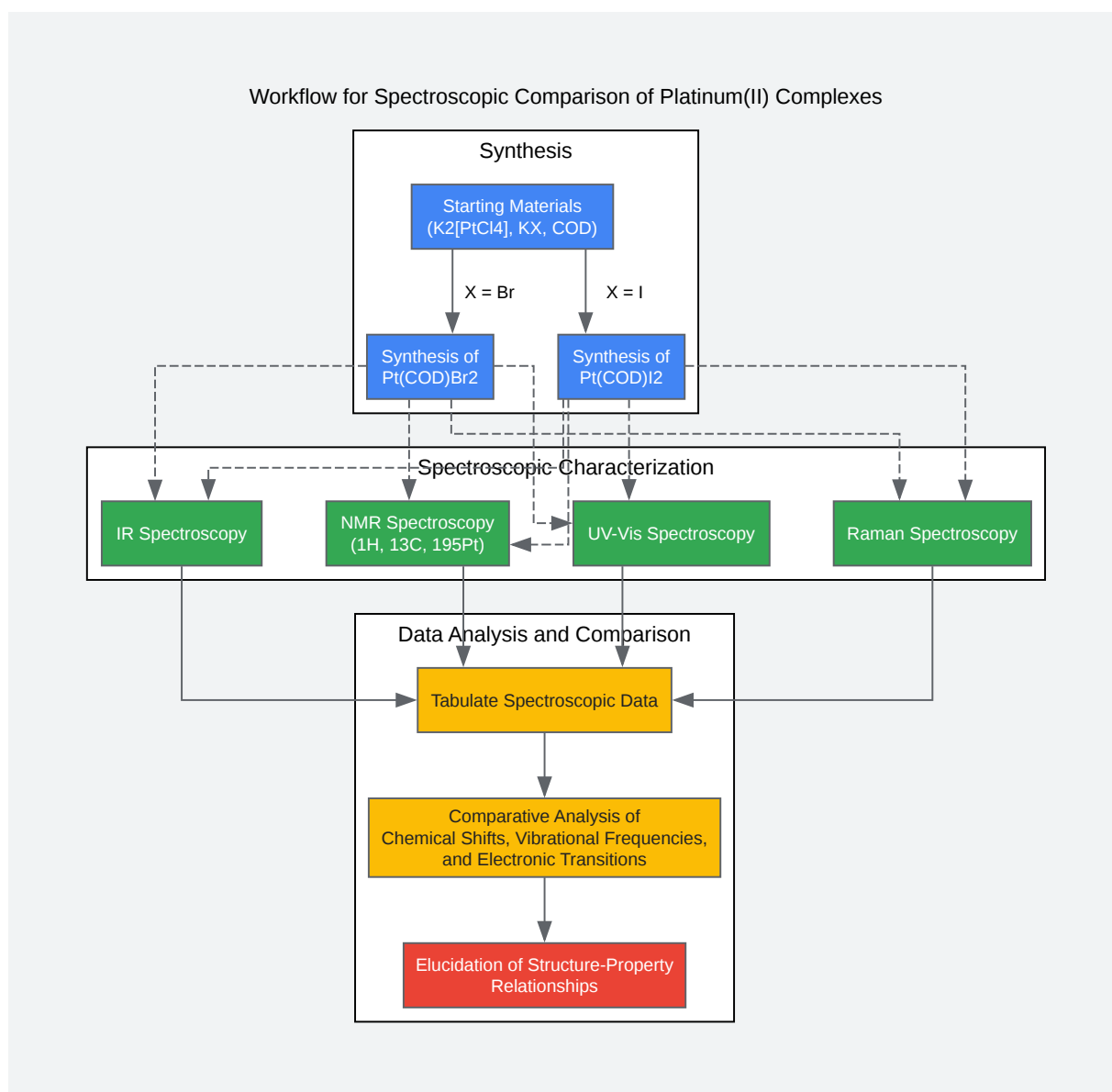
Raman Spectroscopy:

- Raman spectra are collected using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
- Solid samples are analyzed directly.
- Data is collected over a relevant spectral range to observe metal-ligand and internal ligand vibrations.

UV-Visible (UV-Vis) Spectroscopy:

- UV-Vis absorption spectra are recorded on a spectrophotometer.
- Samples are dissolved in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).
- Spectra are typically recorded from 200 to 800 nm.

Mandatory Visualization



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Caption: Comparative analysis workflow.

This guide highlights the current state of spectroscopic knowledge for **Diiodo(1,5-cyclooctadiene)platinum(II)** and its bromo analog. The provided experimental protocols offer a starting point for researchers to synthesize and further characterize these compounds, contributing to a more comprehensive understanding of their properties. The inclusion of data for the chloro analog serves as a valuable benchmark for such future investigations.

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References

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- 2. Dichloro(1,5-cyclooctadiene)platinum(II)(12080-32-9) ¹³C NMR spectrum [chemicalbook.com]
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